N-(2-phenoxyphenyl)-N'-phenylurea
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Overview
Description
"N-(2-phenoxyphenyl)-N'-phenylurea" belongs to the class of organic compounds known as phenylureas, which have been extensively studied for their diverse chemical and physical properties. These compounds are significant due to their applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
Synthesis approaches for phenylurea derivatives often involve the reaction between aniline derivatives and isocyanates or carbodiimides. For example, the facile synthesis of 2-(phenylthio)phenols demonstrates the utility of copper(I)-catalyzed tandem transformations, which could be analogous to methods used for synthesizing phenylurea derivatives (Xu et al., 2010).
Molecular Structure Analysis
The molecular structure of phenylurea compounds can be extensively analyzed using spectroscopic methods, such as FTIR, UV, NMR, and crystallography. Theoretical and experimental investigations provide insights into bond lengths, dihedral angles, and molecular conformations, as seen in studies of alkylaminophenol compounds (Ulaş, 2021).
Chemical Reactions and Properties
Phenylurea derivatives undergo various chemical reactions, including acid-catalyzed rearrangements, which can lead to the formation of biphenyl derivatives. Such transformations highlight the reactive versatility of the N-aryl-N'-aryloxyurea framework (Endo et al., 1984).
Physical Properties Analysis
The physical properties of phenylurea derivatives can vary widely depending on their specific molecular structures. These properties include solubility in different solvents, melting points, and crystalline structures, which are crucial for their application in material science and synthesis.
Chemical Properties Analysis
The chemical properties of "N-(2-phenoxyphenyl)-N'-phenylurea" derivatives, such as reactivity, stability, and interactions with various chemical agents, are central to their applications. Studies often focus on how substitutions on the phenyl rings influence these properties, with electronic and steric effects playing significant roles in determining their chemical behavior (Nakao et al., 1998).
properties
IUPAC Name |
1-(2-phenoxyphenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSHYBTKORIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300784 |
Source
|
Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-N'-phenylurea | |
CAS RN |
167634-44-8 |
Source
|
Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167634-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Phenoxyphenyl)-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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